molecular formula C16H12Cl3NOS B2438417 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-48-6

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B2438417
CAS No.: 303987-48-6
M. Wt: 372.69
InChI Key: XWWLSMJKYWZCIT-UHFFFAOYSA-N
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Description

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the benzothiazepine class This compound is characterized by its unique structure, which includes a benzothiazepine ring system substituted with chlorine atoms and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Chlorination: The benzothiazepine intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the ring.

    Introduction of the Dichlorobenzyl Group: The final step involves the introduction of the dichlorobenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chlorinated benzothiazepine intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: Modulate the activity of specific receptors, leading to changes in cellular signaling and function.

    Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication, protein synthesis, and cell division, which can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

7-chloro-5-(2,6-dichlorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike diltiazem, this compound is not primarily used for cardiovascular conditions.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties. The structural differences between clotiazepam and this compound result in distinct pharmacological profiles.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which differentiate it from other benzothiazepine derivatives.

Properties

IUPAC Name

7-chloro-5-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWLSMJKYWZCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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